molecular formula C12H11NO2 B14446145 2-((1H-Pyrrol-1-yl)methyl)benzoic acid CAS No. 73217-14-8

2-((1H-Pyrrol-1-yl)methyl)benzoic acid

Cat. No.: B14446145
CAS No.: 73217-14-8
M. Wt: 201.22 g/mol
InChI Key: KGGOAEPZQXPCHC-UHFFFAOYSA-N
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Description

2-((1H-Pyrrol-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of benzoic acid where a pyrrole ring is attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid typically involves the reaction of pyrrole with benzyl chloride in the presence of a base, followed by oxidation. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Sodium hydroxide or potassium carbonate.

    Oxidizing Agent: Potassium permanganate or chromium trioxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 2-((1H-Pyrrol-1-yl)methyl)benzyl alcohol.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-((1H-Pyrrol-1-yl)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, which may contribute to its biological activity. Additionally, the carboxylic acid group can form ionic bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
  • 2-(1H-Benzimidazol-1-yl)methyl)benzoic acid

Uniqueness

2-((1H-Pyrrol-1-yl)methyl)benzoic acid is unique due to the presence of both a pyrrole ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73217-14-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(pyrrol-1-ylmethyl)benzoic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2,(H,14,15)

InChI Key

KGGOAEPZQXPCHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2)C(=O)O

Origin of Product

United States

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